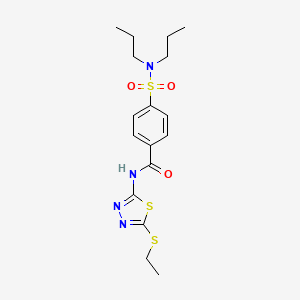

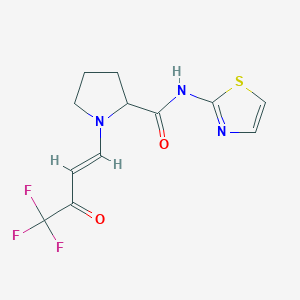

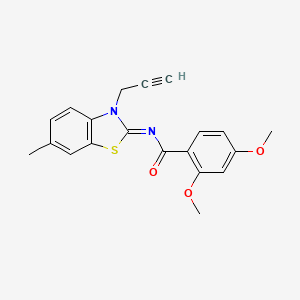

2,6-difluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action and can be used to study various biochemical and physiological effects.

Scientific Research Applications

Innovative Molecular Design for Improved Fluorescence Sensing and Imaging Research has demonstrated that modifications in molecular structures, such as the incorporation of furan heterocycles and diethylamino groups, can significantly enhance excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications are crucial for developing more effective fluorescent probes and organic radiation scintillators, indicating the potential of similar compounds in sensing and imaging applications (Han et al., 2018).

Advancements in Synthetic Chemistry The synthesis of fluorinated compounds, such as benzamides, through innovative reactions like rhodium(III)-catalyzed alkenylation, has broadened the scope of producing elaborate difluorinated compounds. These advancements showcase the compound's relevance in the pharmaceutical and agrochemical industries, where fluorinated molecules are highly valued for their unique properties (Cui et al., 2023).

Fluorescence Probing for Solvent Polarity The development of 3-hydroxychromone derivatives has led to ultrasensitive fluorescence probes capable of detecting changes in solvent polarity. These probes can undergo dramatic transformations in fluorescence spectra, offering a method for scaling and probing solvent polarity, which could be useful in various analytical and diagnostic applications (Ercelen et al., 2002).

Catalytic Synthesis for Fluorinated Compounds The utilization of specific catalysts in the synthesis of fluorinated benzamides underscores the compound's significance in creating materials with enhanced properties. For instance, the catalytic synthesis of fluorinated heterocycles via C-H activation and coupling reactions opens new possibilities for the design and production of compounds with desired functionalities (Wu et al., 2017).

properties

IUPAC Name |

2,6-difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFHVLCELLSCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=COC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2704515.png)

![7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704520.png)

![N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2704522.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2704524.png)

![[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2704529.png)